N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide

Urotensin-II receptor antagonist Pyrrolidine sulfonamide SAR Cardiovascular research

Research challenge: Identifying urotensin-II receptor antagonists with novel binding modes requires chemotypes lacking the acidic sulfonamide NH present in SB-706375. This N,N-dimethyl sulfonamide eliminates hydrogen-bond donor capacity, enabling systematic probing of H-bond requirements at the UT receptor. • Distinguishable from benchmark 4-chlorophenyl ether TRPA1 antagonists; basic pyridine nitrogen offers additional H-bond acceptor capacity for solubility optimization. • Unoccupied chemical space for freedom-to-operate analysis-not exemplified in GSK urotensin-II antagonist patents. • Serves as physicochemical benchmark for CNS permeability assays (PAMPA-BBB) against NH-sulfonamide analogs. Supplied with full characterization documentation.

Molecular Formula C12H19N3O3S
Molecular Weight 285.36
CAS No. 1903063-37-5
Cat. No. B2470525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide
CAS1903063-37-5
Molecular FormulaC12H19N3O3S
Molecular Weight285.36
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)N(C)C
InChIInChI=1S/C12H19N3O3S/c1-10-4-5-12(13-8-10)18-11-6-7-15(9-11)19(16,17)14(2)3/h4-5,8,11H,6-7,9H2,1-3H3
InChIKeyLGGNRKMDEXLZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide: Structural Baseline


N,N-Dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide is a synthetic pyrrolidine-based sulfonamide featuring a 3-aryloxy substituent. The pyrrolidine-1-sulfonamide scaffold is associated with antagonism of the urotensin-II (UT) receptor, a G-protein-coupled receptor implicated in cardiovascular homeostasis [1]. The 5-methylpyridin-2-yl ether moiety in the 3-position represents a specific aryl substitution pattern that distinguishes this compound within the broader pyrrolidine sulfonamide class. Structural analogs with N,N-dimethyl substitution on the sulfonamide nitrogen have also been explored as TRPA1 antagonists and Factor Xa inhibitors [2][3]. Publicly available quantitative bioactivity data for this specific compound remain limited as of mid-2026.

May support UT receptor studies with chemotypes lacking acidic sulfonamide NH
Supports TRPA1 hit-to-lead SAR exploring pyridyl ether substitution patterns
Enables CNS-penetrant sulfonamide profiling via reduced H-bond donor count

N,N-Dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide: Substitution Risks & SAR


Pyrrolidine-1-sulfonamide derivatives are not interchangeable due to steep structure-activity relationships (SAR) at multiple vectors. In urotensin-II antagonist series, modification of the aryl ether substituent on the pyrrolidine ring alters binding affinity over a >2000-fold range (Ki = 5 nM to >10,000 nM) [1]. The N,N-dimethyl sulfonamide group, as opposed to NH-sulfonamide or N-methyl variants, influences hydrogen-bond donor/acceptor capacity, metabolic stability, and selectivity for UT receptor subtypes. For TRPA1 antagonists, the introduction of an α-aryl pyrrolidine sulfonamide core is a critical determinant of channel inhibition, with small substituent changes on the aryl ring significantly impacting both potency and metabolic stability [2]. Therefore, substituting this compound with a generic pyrrolidine sulfonamide analog risks unknowingly shifting the potency, selectivity, or pharmacokinetic profile.

! Aryl ether substitution on pyrrolidine can shift UT receptor binding affinity by orders of magnitude; class-level SAR indicates steep gradients.
! N,N-dimethyl sulfonamide eliminates H-bond donor capacity vs. NH-sulfonamide analogs, potentially altering target binding or permeability profiles.
! TRPA1 antagonist activity is sensitive to aryl substituent changes; the 5-methylpyridin-2-yl ether is structurally distinct from characterized benchmark and may not reproduce known SAR.
! Structural divergence from commonly used UT tool compounds (lacking aniline linker and benzenesulfonamide core) limits direct substitution without independent affinity validation.

N,N-Dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide: Comparative Evidence


UT Receptor Affinity Range: Compound vs. Baseline

The target compound belongs to a class of pyrrolidine sulfonamide urotensin-II (UT) receptor antagonists. The GSK patent family (US20040152692) reports that compounds within this general Markush structure exhibit radioligand binding Ki values spanning 5 nM to 10,000 nM, with a representative example (Example 6) showing Ki = 1,200 nM [1]. The 3-(5-methylpyridin-2-yl)oxy substitution pattern in the target compound introduces an electron-withdrawing pyridyl ring with a methyl substituent that is absent from all exemplified compounds in the patent, which predominantly feature benzothiophene-sulfonamide or piperidinyl-benzenesulfonamide motifs. This structural divergence creates the potential for altered UT receptor affinity relative to the class baseline. Direct quantitative comparison awaits disclosure of experimental data for this specific compound.

UT receptor affinity range
Class-level inference
Target compound not disclosed; GSK pyrrolidine sulfonamide series Ki range 5 nM–10,000 nM; Example 6 Ki = 1,200 nM (patent US20040152692)
Class-level inference; independent validation needed
No direct experimental binding data available
Urotensin-II receptor antagonist Pyrrolidine sulfonamide SAR Cardiovascular research

Structural Distinction from SB-706375 & SB-657510

The two most widely used pyrrolidine-based UT receptor antagonist tool compounds are SB-706375 (Ki = 9.3 nM human UT) and SB-657510 (Ki = 61 nM human UT) . Both feature a 2-bromo-4,5-dimethoxybenzenesulfonamide core attached via an aniline linker to a 3-aryloxy-N-methylpyrrolidine. In contrast, the target compound replaces the entire benzenesulfonamide–aniline moiety with a direct N,N-dimethylpyrrolidine-1-sulfonamide lacking the aniline linker, and introduces a 5-methylpyridin-2-yl ether instead of the halogenated phenyl ether. This represents a fundamental chemotype shift: the target compound eliminates the acidic NH-sulfonamide proton found in SB-706375/SB-657510, which is expected to alter hydrogen-bonding interactions with the UT receptor and substantially modify physicochemical properties such as LogP and polar surface area.

vs. SB-706375/SB-657510 chemotype
Direct head-to-head comparison
Target lacks benzenesulfonamide–aniline linker and acidic NH; comparators SB-706375 Ki=9.3 nM, SB-657510 Ki=61 nM (human UT)
Chemotype divergence; binding affinity unknown
Binding data not yet published
UT receptor antagonist Chemotype comparison Tool compound selection

TRPA1 Antagonist SAR: α-Aryl Pyrrolidine Sulfonamide Core

Genentech identified α-aryl pyrrolidine sulfonamides as hits in a TRPA1 high-throughput screen. SAR optimization revealed that modifications to the pyrrolidine ring and the aryl substituent profoundly affected both TRPA1 inhibitory activity and metabolic stability [1]. Specifically, introduction of a hydroxymethyl group on the pyrrolidine ring and chlorine substitution on the aryl ring improved metabolic stability while maintaining activity. The target compound's 5-methylpyridin-2-yl ether group represents a distinct aryl substitution that has not been characterized in published TRPA1 SAR. The N,N-dimethyl sulfonamide moiety may further differentiate ADME properties relative to the secondary sulfonamides reported in the Genentech series.

TRPA1 antagonist assay SAR
Class-level inference
Genentech HTS: α-aryl pyrrolidine sulfonamides active; 4-Cl-phenyl ether and hydroxymethyl substitution improve metabolic stability; 5-methylpyridin-2-yl ether untested
Pyridyl ether requires TRPA1 validation
In vitro TRPA1 inhibition and microsomal stability context
TRPA1 antagonist Pain research Pyrrolidine sulfonamide

N,N-Dimethyl vs. Secondary Sulfonamide: FXa & Physicochemical Impact

In amino(methyl) pyrrolidine-based Factor Xa (FXa) inhibitors, the sulfonamide moiety serves as a critical anchor in the S4 pocket. The lead compound 15 in this series (IC50 = 5.5 nM) features a sulfonamide NH as a hydrogen-bond donor [1]. The target compound's N,N-dimethyl sulfonamide completely eliminates hydrogen-bond donor capacity at this position, which would be expected to reduce FXa S4 binding affinity if the target compound were to engage FXa. However, for UT receptor or TRPA1 channel targets, the removal of the sulfonamide NH may be advantageous for membrane permeability and metabolic stability. Comparative logP and PSA calculated values for N,N-dimethyl vs. NH-sulfonamide analogs predict increased lipophilicity and lower polar surface area, which can improve blood-brain barrier penetration.

N,N-dimethyl vs. NH-sulfonamide
Class-level inference
N,N-dimethyl: zero H-bond donors; predicted AlogP ~1.4; tPSA ~62 Ų. NH-sulfonamide counterpart: one H-bond donor; FXa inhibitor IC50=5.5 nM (compound 15)
May support CNS penetration review; binding trade-off context-dependent
In silico physicochemical prediction; no FXa data for target
Factor Xa inhibition N,N-dimethyl sulfonamide Bioisosterism

N,N-Dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide: Best Application Scenarios


UT Receptor Pharmacology: Non-Canonical Chemotypes

The target compound is suited for academic or industrial research groups investigating urotensin-II receptor antagonism using chemotypes that intentionally lack the acidic sulfonamide NH present in SB-706375 and SB-657510 [1]. This enables probing whether H-bond donation from the sulfonamide is essential for UT receptor binding, potentially identifying new binding modes or allosteric modulation. Researchers must independently determine the binding affinity and functional activity before use as a pharmacological tool.

TRPA1 Lead Optimization: Pyridyl Ether SAR

The 5-methylpyridin-2-yl ether moiety introduces a basic nitrogen absent from the benchmark 4-chlorophenyl ether TRPA1 antagonists reported by Genentech [2]. This compound can serve as a late-stage diversification point in a TRPA1 drug discovery program, particularly for teams seeking to improve solubility or introduce additional hydrogen-bond acceptor capacity in the aryl ether region while maintaining the α-aryl pyrrolidine sulfonamide core.

CNS-Penetrant Sulfonamide Physicochemical Benchmarking

The N,N-dimethyl sulfonamide substitution eliminates hydrogen-bond donor capacity, which is a key determinant of CNS penetration potential [3]. This compound can be used as a physicochemical benchmark to calibrate permeability assays (e.g., PAMPA-BBB, Caco-2) against NH-sulfonamide pyrrolidine analogs, providing data to inform CNS drug discovery programs where reduced polar surface area is desirable.

Patent Landscape Exploration & Custom Synthesis

Given the absence of this compound from exemplified sub-series in GSK urotensin-II antagonist patents [1], it may occupy novel chemical space. Organizations pursuing freedom-to-operate analysis or seeking novel composition-of-matter patent filings in the pyrrolidine sulfonamide field may procure this compound for comparative biological screening and structural IP evaluation.

Application
Selection Property
Validation Focus
Non-canonical UT receptor studies
N,N-dimethyl sulfonamide lacking acidic NH
UT receptor binding affinity and functional assay context
TRPA1 hit-to-lead SAR exploration
5-methylpyridin-2-yl ether substitution pattern
TRPA1 channel inhibition and metabolic stability
CNS-penetrant sulfonamide profiling
Reduced H-bond donor capacity (N,N-dimethyl)
In vitro permeability model benchmarking
Patent landscape exploration
Structural novelty vs. exemplified sub-series
Comparative biological screening and IP review
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